(2s,3s)-3-Methylglutamic acid

EAAT2 inhibition Stereoselective pharmacology Excitatory amino acid transporters

Procure stereochemically pure (2S,3S)-3-methylglutamic acid (CAS 33511-70-5) as the indispensable negative control for EAAT2/EAAT4 transporter studies. Unlike its active (2S,3R) diastereomer, the (2S,3S) isomer exhibits markedly lower EAAT2 inhibitory potency, enabling unambiguous attribution of pharmacological effects to stereospecific target engagement. Available in ≥98% purity; bulk quantities and custom synthesis available upon request. For R&D use only; not for diagnostic or therapeutic applications.

Molecular Formula
Molecular Weight 161.16
Cat. No. B1579452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,3s)-3-Methylglutamic acid
Molecular Weight161.16
Structural Identifiers
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3S)-3-Methylglutamic Acid: Key Specifications and Research-Grade Procurement Considerations


(2S,3S)-3-Methylglutamic acid is a chiral, non-proteinogenic amino acid and a stereoisomer of the excitatory neurotransmitter L-glutamate . It is primarily utilized in neuropharmacology research as a pharmacological tool to study excitatory amino acid transporters (EAATs) and ionotropic glutamate receptors (iGluRs) [1]. As a methylated glutamate analog, its primary role is as a research chemical for in vitro studies; it is not intended for diagnostic or therapeutic use .

(2S,3S)-3-Methylglutamic Acid: Why Stereochemistry Dictates Function and Limits Generic Substitution


The (2S,3S) stereoisomer of 3-methylglutamic acid cannot be interchanged with its diastereomers, such as (2S,3R)-3-methylglutamic acid or (2R,3S)-3-methylglutamic acid, nor with racemic mixtures like (±)-threo-3-methylglutamate, due to a well-documented and profound stereospecificity in its biological activity [1][2]. In head-to-head pharmacological comparisons, the (2S,3S) isomer is consistently reported to be less active as a glutamate transport inhibitor than the (2S,3R) isomer [1]. Furthermore, the (2S,3R) isomer, but not the (2S,3S) form, is the stereospecific residue incorporated into nonribosomal lipopeptide antibiotics like daptomycin, highlighting its unique biological role [3]. Using a non-defined mixture of isomers or the incorrect stereoisomer will yield inconsistent and non-reproducible experimental results, making stereochemical purity a non-negotiable criterion for procurement.

(2S,3S)-3-Methylglutamic Acid: Quantitative Differentiation Data for Informed Procurement


EAAT2 Transport Inhibition: Stereospecific Potency of (2S,3S)- vs. (2S,3R)-3-Methylglutamic Acid

In a direct stereochemical comparison for inhibiting the predominant CNS glutamate transporter EAAT2, the (2S,3S) isomer of 3-methylglutamic acid is significantly less potent than the (2S,3R) isomer [1]. This difference is critical for studies targeting EAAT2 function, where the use of the more active (2S,3R) isomer is standard.

EAAT2 inhibition Stereoselective pharmacology Excitatory amino acid transporters

EAAT2 Blockade: Comparative Kb Value of Racemic T3MG vs. Potent (2S,4R)-4-Methylglutamate

In a cross-study comparison of EAAT2 inhibitors, the racemic mixture (±)-threo-3-methylglutamate (T3MG) blocks glutamate transport by EAAT2 with a Kb of 18 μM [1]. This serves as a reference point for the class, but it is notably less potent than the gold-standard EAAT2 blocker, (2S,4R)-4-methylglutamate, which has a Kb of 3.4 μM in the same assay system [1].

EAAT2 Kb Glutamate transporter blocker Structure-activity relationship

EAAT4 Inhibition: IC50 Values Define Selectivity Profile for T3MG

The racemic mixture (±)-threo-3-methylglutamic acid (T3MG) exhibits a distinct selectivity profile across EAAT subtypes. It inhibits EAAT2 and EAAT4 with high potency, while showing weaker activity at EAAT1 and EAAT3 . This quantitative selectivity data is crucial for experimental design.

EAAT4 IC50 EAAT subtype selectivity T3MG pharmacology

Kainate Receptor Agonism: A Shared but Under-Quantified Activity of 3-Methylglutamate Stereoisomers

Both the (2S,3S)- and (2S,3R)-3-methylglutamic acid stereoisomers are reported by commercial vendors to act as potent and selective agonists for kainate receptors . While this is a class-level property, no publicly accessible, peer-reviewed primary research paper was found that provides a direct, quantitative comparison (e.g., EC50 values) of the (2S,3S) versus (2S,3R) isomers at specific kainate receptor subtypes. Therefore, their relative potency at these receptors remains an area for further investigation.

Kainate receptor agonist iGluR activation Stereospecific pharmacology

(2S,3S)-3-Methylglutamic Acid: Validated Research Application Scenarios Based on Quantitative Evidence


Application 1: As a Stereochemical Negative Control in EAAT2 Functional Assays

Given the direct evidence that (2S,3S)-3-methylglutamic acid is the less active diastereomer for inhibiting EAAT2 , its primary high-confidence application is as a stereochemical negative control. In experiments where (2S,3R)-3-methylglutamic acid is used as an active EAAT2 blocker, the (2S,3S) isomer should be procured and tested in parallel to confirm that any observed effect is due to the specific stereochemistry of the active compound and not a non-specific property of the 3-methylglutamate scaffold.

Application 2: As a Component of a Library for EAAT Subtype Selectivity Profiling

The quantitative IC50 data for racemic T3MG demonstrates a clear selectivity for EAAT2 and EAAT4 over EAAT1 and EAAT3 . (2S,3S)-3-methylglutamic acid can be used as part of a curated library of stereochemically pure methylglutamate analogs to systematically probe the structural determinants of this EAAT subtype selectivity. This approach can help deconvolute the contributions of the 3-methyl group and its stereochemistry to transporter binding and inhibition.

Application 3: As a Tool to Study the Stereospecificity of Kainate Receptor Activation

While both (2S,3S)- and (2S,3R)-3-methylglutamic acid are reported to be kainate receptor agonists , the lack of comparative quantitative data presents a research opportunity. This compound can be procured for head-to-head pharmacological studies against its (2S,3R) counterpart to generate the missing quantitative EC50 and selectivity data across different kainate receptor subunits (GluK1-5). Such studies are essential for refining structure-activity relationship models for iGluR agonists.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2s,3s)-3-Methylglutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.